![molecular formula C16H23NO4 B2916510 2-(3,4-dimethoxyphenyl)-N-((1-hydroxycyclopentyl)methyl)acetamide CAS No. 1215535-49-1](/img/structure/B2916510.png)
2-(3,4-dimethoxyphenyl)-N-((1-hydroxycyclopentyl)methyl)acetamide
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Description
2-(3,4-dimethoxyphenyl)-N-((1-hydroxycyclopentyl)methyl)acetamide, also known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for cannabinoid receptors, which are found throughout the body and play a crucial role in regulating various physiological processes.
Scientific Research Applications
Organic Synthesis and Chemical Properties
A significant application of related compounds involves organic synthesis techniques, such as acyliminium ion cyclization. For instance, the cyclization of N-(4,4-diethoxybutyl)-2-(3,4-dimethoxyphenyl)acetamide yields tetrahydropyrrolo[2,1-a]isoquinolin-5(1H)-one, which can be further reduced to (±)-crispine A, demonstrating the compound's role in facilitating complex organic reactions with high yields (King, 2007). Moreover, the synthesis of related acetamide derivatives has been explored for their potential anticonvulsant activities, indicating a broader pharmacological interest in these compounds (Pękala et al., 2011).
Pharmacological Applications
While direct studies on 2-(3,4-dimethoxyphenyl)-N-((1-hydroxycyclopentyl)methyl)acetamide specifically may be limited, research on structurally related compounds provides insight into potential pharmacological applications. For example, substituted N-(silatran-1-ylmethyl)acetamides have been prepared and shown to possess partial muscarinic agonist activity, suggesting potential applications in treating neurological disorders by mimicking the effect of acetylcholine (Pukhalskaya et al., 2010).
Advances in Chemical Reactions
Innovations in chemical reactions involving similar compounds, such as the Mn(III)/Cu(II)-mediated oxidative radical cyclization, highlight the role of these molecules in synthesizing complex structures like erythrinanes, which are significant in natural product synthesis (Chikaoka et al., 2003). Additionally, the development of versatile reagents for N-alkylacetamide synthesis showcases the importance of acetamide derivatives in pharmaceutical manufacturing, further underscoring the broad utility of these compounds in research and industry applications (Sakai et al., 2022).
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-20-13-6-5-12(9-14(13)21-2)10-15(18)17-11-16(19)7-3-4-8-16/h5-6,9,19H,3-4,7-8,10-11H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCXRJDRLYNDCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2(CCCC2)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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